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N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

Catalog No.
S3015314
CAS No.
2309780-10-5
M.F
C15H19NO3
M. Wt
261.321
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanami...

CAS Number

2309780-10-5

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide

Molecular Formula

C15H19NO3

Molecular Weight

261.321

InChI

InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17)

InChI Key

SLUUTACRHXELAX-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2

solubility

soluble

Scientific literature databases like PubMed and Google Scholar can be used to search for research articles. These databases allow filtering by compound name or other keywords to identify relevant publications , .

However, the Chemical Structure Offers some Clues

While there's no direct research on N-(2,2-di(furan-2-yl)ethyl)pivalamide, we can analyze its chemical structure to make some educated guesses about its potential applications.

The molecule contains two furan rings, which are a five-membered aromatic ring containing oxygen. Furans are found in many biologically active molecules and can participate in various chemical reactions . The pivalamide group (-(C(CH3)3)CO-NH-) is a common functional group used in medicinal chemistry due to its ability to improve drug absorption and stability .

Based on this, N-(2,2-di(furan-2-yl)ethyl)pivalamide could be investigated for various applications, including:

  • Medicinal Chemistry: The furan rings and pivalamide group suggest potential for exploring the molecule's biological activity. It could be interesting to see if it interacts with specific enzymes or receptors in the body.
  • Material Science: The aromatic furan rings might give the molecule interesting optical or electronic properties, making it a candidate for material development.

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide is a compound characterized by its unique structure, which includes two furan rings attached to a central ethylene group and a dimethylpropanamide moiety. This compound can be classified as an amide due to the presence of the carbonyl group (C=OC=O) bonded to a nitrogen atom. The furan rings contribute to the compound's potential reactivity and biological activity due to their aromatic nature.

The chemical reactivity of N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide can be attributed to the following types of reactions:

  • Amide Formation: This compound can be synthesized through the reaction of carboxylic acids with amines, leading to the formation of amide bonds. The reaction typically requires activation of the carboxylic acid, often using coupling agents such as carbodiimides.
  • Substitution Reactions: The furan rings can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Oxidation and Reduction: The furan moieties may also participate in oxidation reactions to form corresponding furoin or furoic acid derivatives.

Research indicates that compounds similar to N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide exhibit various biological activities. These may include:

  • Antimicrobial Properties: Many furan derivatives have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Activity: Some studies suggest that compounds with furan rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain derivatives are noted for their ability to modulate inflammatory pathways, making them potential candidates for therapeutic applications in inflammatory diseases.

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide typically involves several steps:

  • Synthesis of Furan Derivatives: Furan can be synthesized from furfural or other precursors through cyclization reactions.
  • Formation of the Central Ethylene Linkage: This may involve coupling reactions between two furan derivatives and a suitable alkylating agent.
  • Amidation Reaction: The final step involves the reaction of the resulting compound with 2,2-dimethylpropanoyl chloride (or an equivalent) to form the desired amide.

The reaction conditions generally include solvents like dichloromethane or dimethylformamide and may require catalysts or specific temperatures for optimal yields.

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide has several potential applications:

  • Pharmaceuticals: Given its biological activity, this compound could serve as a lead structure in drug development targeting infections or cancer.
  • Materials Science: The unique properties of furan-based compounds make them suitable for applications in polymers and materials with specific electronic or optical properties.

Interaction studies involving N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays are commonly employed to elucidate these interactions.

These studies help identify potential mechanisms of action and inform further development for therapeutic uses.

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Properties
N-(furan-3-yl)methanesulfonamideContains a furan ring and sulfonamide groupKnown for anti-inflammatory properties
5-(furan-3-yl)-1H-pyrazoleFused pyrazole with a furan ringExhibits significant anticancer activity
3-(furan-2-yl)-1H-pyrazoleContains a pyrazole linked to a furan ringPotential neuroprotective effects
4-(furan-3-yl)-1H-pyrazoleSimilar structure but different substitutionNoted for antibacterial activity

The uniqueness of N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide lies in its dual furan substitution pattern and its specific amide functionality, which may confer distinct biological activities compared to other similar compounds.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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